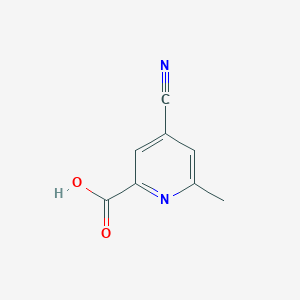

4-Cyano-6-methylpicolinic acid

Description

Overview of Picolinic Acid Derivatives in Contemporary Chemical Research

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in various fields of chemical research. Their structural and electronic properties make them versatile building blocks and ligands. researchgate.net In coordination chemistry, they are widely used as chelating arms in ligands designed for metal ion complexation. researchgate.netubc.ca This has led to applications in the biomedical field, such as in the development of magnetic resonance imaging (MRI) contrast agents and for radioisotope labeling. researchgate.net Picolinic acid derivatives also serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. pensoft.netontosight.ainih.gov Their utility extends to catalysis, where they can be part of ligand systems that direct and control chemical reactions, such as copper-catalyzed fluorination. hep.com.cn The synthesis of diverse picolinic acid derivatives continues to be an active area of research, with studies focusing on creating novel structures with tailored properties for specific applications. pensoft.netresearchgate.net

Significance of Cyano and Methyl Substituents within Pyridine (B92270) Chemistry

The introduction of substituents like cyano (–CN) and methyl (–CH₃) groups onto a pyridine ring profoundly influences its chemical and physical properties. The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance, which decreases the electron density of the aromatic ring. mdpi.comresearchgate.net This feature makes cyano-substituted pyridines valuable in materials science for their optical and electrical properties and as intermediates in organic synthesis. mdpi.comontosight.ai The nitrile functionality itself is a versatile handle for further chemical transformations. ontosight.ai

Current Research Landscape of 4-Cyano-6-methylpicolinic Acid and its Structurally Related Analogues

This compound, identified by its CAS number 1060809-93-9, is a specialized chemical compound. molport.com While detailed research publications focusing exclusively on this molecule are not abundant, its structure suggests significant research potential. It is commercially available from various suppliers, indicating its use as a building block in synthetic chemistry. molport.comchemsrc.com The study of structurally related analogues provides insight into its potential applications. For instance, other substituted cyanopicolinic acids are investigated as intermediates in the synthesis of kinase inhibitors. Research on related compounds such as 5-cyanopicolinic acid has explored their coordination chemistry with metals like vanadium and zinc, revealing interesting structural features and potential biological activity. rsc.org The broader family of methylpicolinic acids are recognized as important intermediates for pharmaceuticals and agrochemicals. ontosight.ai The current landscape suggests that this compound is primarily valued as a complex building block for constructing larger, functional molecules in medicinal and materials chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyano-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-2-6(4-9)3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNLNEFMWKXPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060809-93-9 | |

| Record name | 4-cyano-6-methyl-2-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 4-Cyano-6-methylpicolinic Acid

Achieving the desired substitution pattern in this compound necessitates precise control over the regioselectivity of the synthetic reactions. The inherent reactivity of the pyridine (B92270) ring, which can be resistant to certain transformations, requires carefully chosen strategies to install the cyano and methyl functionalities at the C4 and C6 positions, respectively.

The introduction of a cyano group onto a pyridine ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the cyanation of pyridines, often tailored to the specific substitution pattern of the starting material.

The direct cyanation of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, several methods have been developed to overcome this hurdle. One approach involves the use of pyridine N-oxides, which exhibit enhanced reactivity towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net This increased reactivity facilitates the introduction of various functional groups, which can then be followed by deoxygenation to yield the desired substituted pyridine. researchgate.net

For instance, the cyanation of pyridine N-oxides can be achieved using reagents like zinc cyanide. semanticscholar.org Another method involves the reaction of 4-nitropyridine-N-oxides with trimethylsilyl (B98337) cyanide in the presence of ethyl chloroformate to yield 4-chloro-2-cyanopyridine. researchgate.net Furthermore, methods for the C3-selective cyanation of pyridines have been developed, involving an in situ generated dihydropyridine (B1217469) intermediate that reacts with a cyano electrophile. nih.gov The success of this method is dependent on the low reduction potential of the electrophile and the efficient transfer of the nitrile group. nih.govnankai.edu.cn The regioselectivity of these reactions is often influenced by a combination of electronic and steric factors. nih.govnankai.edu.cn

| Starting Material | Reagent(s) | Product | Reference |

| Pyridine N-oxide | Zinc Cyanide | 2-Cyanopyridine | semanticscholar.org |

| 4-Nitropyridine-N-oxide | Trimethylsilyl cyanide, Ethyl chloroformate | 4-Chloro-2-cyanopyridine | researchgate.net |

| Pyridine | In situ generated dihydropyridine, Cyano electrophile | C3-Cyanopyridine | nih.gov |

Once the cyano group is installed on the pyridine ring, it can be hydrolyzed to a carboxylic acid. This transformation is a common and effective method for synthesizing pyridine carboxylic acids. The hydrolysis can be catalyzed by either acid or base, with base-catalyzed hydrolysis initially yielding a carboxylate salt. libretexts.org The reaction conditions can be controlled to produce either the amide or the carboxylic acid as the major product. google.com For the complete conversion to a carboxylic acid, two molecules of water are consumed for each cyano group. google.comgoogle.com

Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions have been developed, offering an efficient route to pyridine substituted amides and carboxylic acids. google.com This method is applicable to a wide range of substituted and unsubstituted cyanopyridines, including 2-, 3-, and 4-cyanopyridines. google.comgoogle.com

| Reactant | Conditions | Product | Reference |

| Cyanopyridine | Acid or Base Catalysis | Pyridine Carboxylic Acid | libretexts.org |

| Cyanopyridine | Controlled Hydrolysis | Pyridine Carboxamide or Carboxylic Acid | google.com |

| Cyanopyridine | Continuous Adiabatic Hydrolysis | Pyridine Carboxamide or Carboxylic Acid | google.com |

The introduction and subsequent functionalization of a methyl group on the pyridine ring are key steps in the synthesis of this compound.

The oxidation of a methyl group on the pyridine ring to a carboxylic acid is a fundamental transformation in the synthesis of picolinic acids. Various oxidizing agents and conditions have been explored to achieve this conversion efficiently and selectively.

One established method involves the oxidation of methylpyridines with nitric acid. researchgate.net Another approach utilizes molecular halogen in the presence of actinic radiation at elevated temperatures. google.com More recently, selective aerobic oxidation of methylpyridines has been achieved using a radical catalyst system. For example, N-hydroxyphthalimide (NHPI) in the presence of Co(II) and/or Mn(II) salts has been successfully used to oxidize 3-methylpyridine (B133936) to 3-pyridinecarboxylic acid with good yields. researchgate.net The addition of a small amount of a manganese salt can enhance the reaction. researchgate.net

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| Methylpyridines | Nitric Acid | Pyridinecarboxylic Acids | researchgate.net |

| Methyl-pyridine | Molecular Halogen, Actinic Radiation | Pyridine Carboxylic Acid | google.com |

| 3-Methylpyridine | NHPI, Co(OAc)₂, O₂ | 3-Pyridinecarboxylic Acid | researchgate.net |

| 3-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air | 3-Pyridinecarboxylic Acid | researchgate.net |

The synthesis of complex molecules like this compound often requires a multi-step approach. savemyexams.com The development of such sequences involves strategically combining various reactions to build the target molecule from simpler, commercially available starting materials. For instance, a synthetic route might begin with a readily available substituted pyridine, followed by a series of reactions to introduce the necessary functional groups in a regioselective manner.

The synthesis of derivatives of complex molecules often necessitates access to appropriately substituted precursors, which may themselves require multi-step syntheses under specific, sometimes harsh, reaction conditions. scispace.comacs.org For example, the synthesis of certain tricyclic ketones starts from 3-methylpicolinic acid or its derivatives. google.com The ability to perform late-stage functionalization, where key functional groups are introduced towards the end of the synthetic sequence, can be highly advantageous as it avoids the need to carry sensitive groups through multiple reaction steps. scispace.comacs.org

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com These principles provide a framework for developing more environmentally benign chemical processes. rroij.com

Key green chemistry principles applicable to the synthesis of picolinic acid derivatives include:

Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat it after it has been created. scispace.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can increase selectivity, reduce energy requirements, and decrease waste. cmu.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with safer alternatives. skpharmteco.com Solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided to reduce the number of reaction steps and the amount of waste generated. scispace.comacs.org

Inherently Safer Chemistry: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for accidents. acs.org

In practice, applying these principles to the synthesis of this compound could involve utilizing catalytic methods for the introduction of the cyano and carboxylic acid groups, employing environmentally friendly solvents like water or supercritical CO2, and designing synthetic routes that avoid the need for protecting groups on the pyridine ring. cmu.edu The use of biocatalysts, such as enzymes, is a powerful tool in green chemistry as they often exhibit high specificity, reducing the need for protecting groups. rroij.comacs.org

Chemical Reactivity and Mechanistic Investigations of this compound

The pyridine ring is a core component of many pharmaceuticals and is the second most utilized nitrogen heterocycle in FDA-approved drugs. nih.gov Its reactivity is a subject of extensive study. nih.gov The chemical behavior of this compound is largely dictated by the pyridine nucleus, which can undergo both nucleophilic and electrophilic substitution reactions. tutoring-blog.co.uk

Nucleophilic Aromatic Substitution:

The pyridine ring, being electron-deficient, is generally more susceptible to nucleophilic attack than benzene (B151609). The presence of electron-withdrawing groups, such as the cyano group at the 4-position, further activates the ring towards nucleophilic substitution. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (positions 2 and 4). youtube.com A nucleophile attacks the carbon bearing a good leaving group, forming a stable intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.com

Electrophilic Aromatic Substitution:

Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. scribd.com When such reactions do occur, substitution is generally directed to the 3- and 5-positions. The reactivity in electrophilic substitutions is influenced by the nature of the substituents already present on the ring. acs.org Electron-donating groups can activate the ring towards electrophilic attack. acs.org

The following table summarizes the general reactivity of the pyridine ring:

| Reaction Type | Reactivity Compared to Benzene | Preferred Positions of Attack |

| Nucleophilic Substitution | More reactive | 2, 4, 6 |

| Electrophilic Substitution | Less reactive | 3, 5 |

This table provides a generalized overview of pyridine reactivity.

The carboxylic acid and cyano groups of this compound are versatile functional handles for further chemical modifications. msu.edu

Carboxylic Acid Group Transformations:

The carboxylic acid moiety can undergo a variety of reactions, most notably nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then expels a leaving group to form a new carbonyl compound. libretexts.org This allows for the conversion of the carboxylic acid into a range of derivatives. msu.edu For instance, reaction with thionyl chloride can convert it to an acyl chloride, a highly reactive intermediate. msu.edu Reduction of the carboxylic acid group, typically with a strong reducing agent like lithium aluminum hydride (LAH), yields the corresponding primary alcohol. msu.edu

Cyano Group Transformations:

The cyano group can also be transformed into other functional groups. Hydrolysis of the cyano group can lead to the formation of a carboxylic acid or an amide, depending on the reaction conditions. google.com For the complete hydrolysis of a cyano group to a carboxylic acid, two molecules of water are required per cyano group. google.com The nitrile group can also be reduced, for example by catalytic hydrogenation or with LAH, to afford a primary amine.

Recent research has also explored decarboxylative cyanation, where a carboxylic acid is converted into a nitrile. researchgate.net

The derivatization of picolinic acid compounds involves understanding the kinetics and thermodynamics of the reactions. For instance, in the formation of metal complexes with picolinic acid-based ligands, the protonation constants (pKa values) of the ligand are crucial. researchgate.net These values determine the charge state of the ligand at a given pH, which in turn influences its coordination behavior with metal ions. researchgate.net

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by both electronic and steric factors. libretexts.org Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and thus its reactivity. libretexts.org The general order of reactivity for common carboxylic acid derivatives is:

Acid chloride > Acid anhydride (B1165640) > Thioester > Ester > Amide

This order is a consequence of the leaving group's ability and the resonance stabilization of the starting material. libretexts.org For example, acid chlorides are highly reactive due to the inductive electron-withdrawing effect of the chlorine atom and poor resonance stabilization. libretexts.org

Synthesis of Advanced Derivatives and Structural Analogues

The synthesis of picolinic acid analogues with varied substituents is a significant area of research, driven by the quest for new molecules with specific biological or material properties. nih.govacs.org The ability to introduce diverse substitution patterns on the pyridine ring allows for the fine-tuning of a molecule's characteristics. nih.gov

A common strategy for creating structural analogues is the [3+2] annulation of pyridinium (B92312) ylides with alkynes or alkenes, which is a versatile method for constructing the indolizine (B1195054) scaffold. rsc.org The substituents on both the pyridinium ylide and the dipolarophile determine the final substitution pattern of the indolizine. rsc.org

Recent trends in pharmaceutical research show a preference for substitution at the 2-position of the pyridine ring, followed by the 5- and 3-positions. nih.gov The synthesis of these analogues often involves multi-step sequences, starting from readily available pyridine derivatives. For example, 6-methylpicolinic acid can be synthesized from the oxidation of 2-picoline or the hydrolysis of 2-cyanopyridine. ontosight.ai

Development of Cyano- and Methyl-Substituted Pyridine Scaffolds for Complex Molecule Synthesis

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. ekb.eg The strategic introduction of substituents, such as cyano and methyl groups, onto the pyridine core provides a powerful tool for modulating the electronic properties, reactivity, and biological activity of the resulting molecules. dovepress.comnih.gov Cyano- and methyl-substituted pyridines, including structures related to this compound, serve as versatile building blocks for the synthesis of more complex molecular architectures. mdpi.com

Various synthetic strategies have been developed to construct these valuable scaffolds. One-pot multicomponent reactions (MCRs) have emerged as an efficient approach. For instance, a four-component reaction involving aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile, catalyzed by tin(II) chloride (SnCl₂·2H₂O) in water, can produce a diverse range of polysubstituted pyridines. researchgate.net This method tolerates a wide variety of functional groups on the aldehyde component, including electron-withdrawing groups like cyano and nitro, affording the desired pyridine derivatives in good yields. researchgate.net

Another robust method is the Bohlmann-Rahtz pyridine synthesis, which has been modified to create trisubstituted pyridine scaffolds. This reaction involves the condensation of an enamine with an alkynone, followed by hydrolysis, to yield functionalized pyridines. core.ac.uk This methodology has been successfully applied to generate libraries of pyridine derivatives for various applications. core.ac.uk Furthermore, the synthesis of functionalized 2-pyridone-3-carboxylic acids, which can be seen as related scaffolds, has been achieved starting from 3-formylchromone. semanticscholar.orgresearchgate.net

The introduction of the cyano group often utilizes specific cyanating agents. Palladium-catalyzed cyanation of (hetero)aryl boronic acids using agents like potassium ferrocyanide (K₄[Fe(CN)₆]) or benzyl (B1604629) thiocyanate (B1210189) represents a key strategy for incorporating a nitrile function onto a pre-existing ring system. rsc.org Such cross-coupling reactions offer high functional group tolerance and are foundational in modern organic synthesis. rsc.orgbeilstein-journals.org The cyano group itself is highly reactive and can be transformed into other valuable functional groups like amides, acids, esters, or amines, further expanding the synthetic utility of the scaffold. google.com

The development of these synthetic routes allows for the controlled placement of cyano and methyl groups, which is crucial for fine-tuning the properties of the final molecules. These substituted pyridine scaffolds are used in the synthesis of bipyridines, which are important ligands in catalysis and materials science, and in the creation of novel chemotherapeutic agents. mdpi.combeilstein-journals.org

Table 1: Selected Methodologies for Substituted Pyridine Synthesis

| Methodology | Key Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Aldehydes, β-keto esters, anilines, malononitrile | SnCl₂·2H₂O | Polysubstituted pyridines | researchgate.net |

| Modified Bohlmann-Rahtz | Enamines, alkynones | None (thermal) or microwave | Trisubstituted pyridines | core.ac.uk |

| Cyclocondensation | β-ketoenamides | TMSOTf, Hünig's base | Functionalized 2,2'-bipyridines | beilstein-journals.org |

| Deborylative Cyanation | (Hetero)aryl boronic acids | Pd(OAc)₂, Cu(OAc)₂, K₄[Fe(CN)₆] | (Hetero)aryl nitriles | rsc.org |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. For pyridine derivatives like this compound, the introduction of chirality can lead to compounds with specific biological activities or unique properties as chiral ligands or catalysts. Stereoselective synthesis aims to produce a single stereoisomer of a chiral product.

One major strategy for creating chiral derivatives from prochiral precursors is the Strecker reaction . This reaction, used for the synthesis of α-amino acids, involves the addition of a cyanide source to a C=N bond (imine or iminium ion). nih.gov When a chiral amine or a chiral auxiliary is used, the reaction can proceed with high diastereoselectivity, allowing for the synthesis of enantiopure cyclic quaternary α-amino acids. nih.gov For a ketone, condensation with a chiral amine like (S)-α-methylbenzylamine, followed by the addition of a cyanide source such as trimethylsilyl cyanide (TMSCN), can lead to a chiral α-aminonitrile, which is a precursor to chiral α-amino acids. nih.gov

Another powerful technique is kinetic resolution , where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate and the chiral product. The kinetic resolution of racemic alcohols via their picolinate (B1231196) esters has been explored using homochiral metal complexes. acs.org For example, the methanolysis of a chiral picolinate ester catalyzed by a chiral zinc complex can show enantioselectivity, demonstrating that the picolinic acid framework can be used to resolve chirality. acs.org

The development of chiral acids as resolving agents is also a classic and effective method. tcichemicals.com A racemic alcohol or amine can be covalently bonded to a chiral acid, forming a mixture of diastereomers. These diastereomers can then be separated by standard chromatographic techniques like HPLC on silica (B1680970) gel. tcichemicals.com Subsequent cleavage of the chiral auxiliary yields the enantiopure target compound. tcichemicals.com

Furthermore, chiral picolinic acid derivatives themselves have been synthesized and used as intermediates or as ligands in asymmetric catalysis. google.comgla.ac.uk For instance, enantiomers of rhenium(I) picolinic acid complexes have been separated and shown to exhibit enantiospecific inhibition of enzymes, highlighting the importance of chirality in biological interactions. rsc.org The synthesis of these chiral derivatives often involves coupling the picolinic acid with a chiral amine or alcohol under standard amide or ester bond formation conditions. google.comrsc.org

Table 2: Approaches to Stereoselective Synthesis of Picolinic Acid Derivatives and Analogs

| Approach | Description | Key Feature | Application Example | Reference |

|---|---|---|---|---|

| Diastereoselective Strecker Reaction | Addition of cyanide to an imine formed from a ketone and a chiral amine. | Creation of chiral α-aminonitriles. | Synthesis of cyclic quaternary α-amino acids. | nih.gov |

| Kinetic Resolution | Enantioselective reaction of a racemic mixture with a chiral catalyst. | Separation of enantiomers based on reaction rate differences. | Methanolysis of chiral picolinate esters catalyzed by chiral zinc complexes. | acs.org |

| Chiral Derivatizing Agents | Covalent bonding of a racemic compound to a chiral auxiliary to form separable diastereomers. | Separation of diastereomers by chromatography. | Resolution of alcohols using chiral dichlorophthalic acid. | tcichemicals.com |

| Asymmetric Synthesis | Use of chiral ligands in metal-catalyzed reactions to create chiral products. | Direct formation of enantiomerically enriched products. | Synthesis of chiral picolinic acid-metal complexes for enzyme inhibition. | rsc.org |

Computational Chemistry and Advanced Spectroscopic Characterization Research

Quantum Chemical Studies and Molecular Modeling of 4-Cyano-6-methylpicolinic Acid

Quantum chemical studies offer a powerful lens through which to view the molecular world, providing insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely applied to substituted picolinic acids to model their properties with a high degree of accuracy. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. For molecules like this compound, DFT methods, particularly using functionals like B3LYP, are employed to investigate electronic properties and predict reactivity. science.govscience.gov

Key applications of DFT for this compound would include:

Geometric Optimization: Calculating the most stable, low-energy three-dimensional structure of the molecule.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. science.gov

Reactivity Descriptors: Calculating global reactivity indices such as hardness, chemical potential, and electrophilicity, which help in predicting the molecule's behavior in chemical reactions. researchgate.netscience.gov For instance, a high electrophilicity index would indicate that the molecule is a strong electrophile. science.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Studies on related molecules, such as various substituted picolinic acids, have successfully used these DFT applications to correlate calculated properties with experimental observations. researchgate.netresearchgate.netscience.gov

Ab initio methods, such as Hartree-Fock (HF) calculations, are derived directly from theoretical principles without the inclusion of experimental data. These methods are fundamental for predicting molecular properties and are often used alongside DFT to provide a comprehensive theoretical picture. For picolinic acid derivatives, ab initio calculations (e.g., at the HF/6-31G* level) have been used to compute molecular structures and chemical shifts. researchgate.netresearchgate.net Comparing the results from both ab initio and DFT methods allows researchers to assess the reliability of the theoretical models. researchgate.net These calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and determining activation energies.

The structure of this compound is not static; rotation can occur around single bonds, leading to different spatial arrangements known as conformations. Conformation analysis involves identifying the stable conformers and calculating their relative energies to determine the most populated and energetically favorable state.

For this compound, the primary focus of conformational analysis would be the rotation of the carboxylic acid group relative to the pyridine (B92270) ring. Steric hindrance between the carboxylic acid group and the substituents on the ring, as well as potential intramolecular hydrogen bonding, can significantly influence the molecule's preferred conformation. smolecule.com Computational methods are used to generate an energetic profile by calculating the energy of the molecule as the dihedral angle of the C-C(OOH) bond is systematically varied. This analysis is crucial as the molecular conformation affects its reactivity, crystal packing, and biological interactions.

The properties of a molecule can change significantly when it is dissolved in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and study its effect on molecular and electronic structure. Research on other picolinic acids has shown that solvents can influence bond lengths, bond angles, and electronic properties like the dipole moment and HOMO-LUMO gap. researchgate.net Solvent-molecule interactions, especially with polar solvents, are typically most prominent around heteroatoms like the nitrogen and oxygen atoms in the picolinic acid structure. researchgate.net Such studies are vital for understanding the behavior of this compound in solution, which is essential for applications in synthesis and analysis where the compound is not in the gas phase.

Advanced Spectroscopic Characterization Methods in Research

Spectroscopy is the primary experimental tool for verifying the structures proposed by computational models. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides atom-specific information about the chemical environment, connectivity, and dynamics within a molecule.

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds. By analyzing the spectra of different nuclei, a complete picture of the molecular skeleton can be assembled.

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the acidic proton of the carboxyl group. The chemical shift (δ) of these protons is influenced by the electron-withdrawing or -donating effects of the neighboring functional groups. oregonstate.edu The methyl group would likely appear as a singlet, while the two protons on the pyridine ring would also be singlets or narrow doublets. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift value. oregonstate.edu

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy probes the carbon framework of a molecule. Since this compound has eight carbon atoms in unique chemical environments, eight distinct signals are expected in its ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon all appear in characteristic regions of the spectrum, allowing for unambiguous assignment. organicchemistrydata.orglibretexts.org For example, nitrile carbons typically resonate in the 115-125 ppm range, while carboxylic acid carbons are found further downfield, often between 160-180 ppm. organicchemistrydata.org

Table 1: Predicted NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift (δ) ranges for the ¹H and ¹³C nuclei based on typical values for the functional groups present in the molecule.

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10.0 | Typically a broad singlet, position is concentration and solvent dependent. |

| ¹H | Aromatic (ring C-H) | 7.5 - 8.5 | Two distinct signals, likely singlets or narrow doublets. |

| ¹H | Methyl (-CH₃) | 2.5 - 3.0 | Singlet. |

| ¹³C | Carboxylic Acid (-C OOH) | 160 - 170 | |

| ¹³C | Aromatic (ring C -N, C -COOH, C -CN) | 145 - 160 | Quaternary carbons attached to heteroatoms. |

| ¹³C | Aromatic (ring C -H) | 120 - 140 | |

| ¹³C | Nitrile (-C N) | 115 - 120 | |

| ¹³C | Methyl (-C H₃) | 20 - 25 |

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a specialized technique used to investigate the electronic environment of nitrogen atoms. Although it is less sensitive than ¹H or ¹³C NMR, it provides valuable data for nitrogen-containing compounds. huji.ac.il For this compound, ¹⁵N NMR would yield two signals: one for the pyridinic nitrogen and one for the nitrile nitrogen. These two types of nitrogen atoms have distinct and well-separated chemical shift ranges, allowing for clear identification. researchgate.net The chemical shift can provide insights into hybridization and electronic effects, such as hydrogen bonding involving the pyridine nitrogen. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the molecular vibrations of this compound, providing detailed insights into its chemical structure and the identification of its functional groups. horiba.com Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental findings, allowing for precise assignment of vibrational modes.

The vibrational spectrum of a molecule is determined by the specific bonds present and their arrangement. For this compound, key functional groups include the carboxylic acid (-COOH), the cyano (-C≡N) group, and the methyl-substituted pyridine ring.

A study on the related compound 4-Methyl Picolinic acid (4MPA) involved recording its FTIR and FT-Raman spectra in the ranges of 4000-400 cm⁻¹ and 4000-50 cm⁻¹, respectively. researchgate.netijsrst.com A normal coordinate analysis was performed, which successfully reproduced 45 observed frequencies with a low margin of error, enabling clear vibrational assignments. researchgate.netijsrst.com This type of detailed analysis is crucial for understanding the vibrational behavior of substituted picolinic acids.

The characteristic vibrational frequencies for the key functional groups in picolinic acid derivatives are well-established. The carboxylic acid group exhibits a strong C=O stretching vibration, typically observed in the region of 1760-1690 cm⁻¹. libretexts.org The O-H stretch of the carboxylic acid is also a prominent, broad feature, usually found between 3300-2500 cm⁻¹. libretexts.org

The cyano (-C≡N) group has a distinct and sharp vibrational mode in the 2100-2300 cm⁻¹ region. researchgate.net This band's position is sensitive to the electronic environment, making it a useful probe for molecular interactions. researchgate.netmdpi.com For instance, in zinc bis(5-cyanopicolinato) complexes, the cyano group's absorption band is observed between 2241 and 2233 cm⁻¹. rsc.org In a vanadium(V) complex with 5-cyanopicolinic acid, this band was noted at 2242 cm⁻¹. rsc.org

The pyridine ring itself has several characteristic vibrational modes. These include ring stretching vibrations (C=C and C=N) and C-H stretching vibrations. researchgate.net In metal complexes of bipyridine, a related N-heterocyclic ligand, ring stretching frequencies are observed around 1519 and 1459 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | libretexts.org |

| Carboxylic Acid | C=O Stretch | 1760-1690 | libretexts.org |

| Cyano Group | -C≡N Stretch | 2100-2300 (sharp) | researchgate.net |

| Pyridine Ring | Ring Stretching | ~1600-1400 | researchgate.net |

| Methyl Group | C-H Stretch | ~2950-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum provides information about the conjugated π systems and chromophores within the molecule.

The UV-Vis spectrum of a molecule is characterized by one or more absorption bands, with the position of maximum absorbance denoted as λmax. For aromatic systems like the pyridine ring in this compound, two bands of moderate intensity (ε = 1,000 to 10,000) with λmax values above 200 nm are typically indicative of the aromatic system. upi.edu The presence of substituents like the cyano and carboxylic acid groups can influence the position and intensity of these bands.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis data. science.gov These calculations can predict the absorption wavelengths and oscillator strengths associated with electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. science.gov

For related picolinic acid derivatives, studies have shown how substituents affect the electronic absorption spectra. For example, theoretical studies on 4-(4-aminophenylethynyl)picolinic acid predicted absorption maxima at 302.81 nm and 341.52 nm. researchgate.net Experimental UV-Vis spectra of various azo dyes derived from benzoic and cinnamic acids were recorded in the wavelength range of 250–700 nm to study their electronic properties. academie-sciences.fr

In the context of metal complexes, the electronic spectra can become more complex. For instance, an iron(III) complex involving a bipyridine ligand displayed ligand-centered bands in the UV region and a d-d transition band at 651 nm in the visible region. researchgate.net The study of such complexes helps in understanding the interaction between the metal center and the ligand's electronic system.

| Type of Transition | Associated Chromophore | Typical λmax Range (nm) | Reference |

|---|---|---|---|

| π → π | Aromatic Pyridine Ring | > 200 | upi.edu |

| n → π | Carbonyl (C=O), Cyano (C≡N) | 250 - 360 | upi.edu |

Application of High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), which allows for the determination of the elemental composition of the molecule and its fragments. uni-saarland.de

Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used. In a typical analysis, the molecule is ionized, often by protonation to form the [M+H]⁺ ion, and its exact mass is measured. For this compound (C₈H₆N₂O₂), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

HRMS is also crucial in metabolism studies. For instance, in the investigation of synthetic cathinones using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), researchers were able to putatively identify numerous metabolites by analyzing their accurate mass and fragmentation patterns. nih.gov This approach allows for the identification of biotransformation products, such as hydroxylated or N-dealkylated metabolites. nih.gov

The fragmentation of the parent ion in the mass spectrometer provides valuable structural information. The fragmentation patterns are often predictable based on the functional groups present in the molecule. For example, in a study of a different compound, the loss of a water molecule (-18.0100 u) from the protonated molecular ion was observed, indicating the presence of an oxo group. nih.gov

| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₆N₂O₂ | [M+H]⁺ | 163.0502 | - | |

| A related neuroprotective compound | C₂₂H₂₀N₃O | [M+H]⁺ | 342.1601 | 342.1611 | rsc.org |

| Another related compound | C₂₁H₁₈N₃O | [M+H]⁺ | 328.1444 | 328.1451 | rsc.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govsciencemuseum.org.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.uk The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

The process begins with the growth of a suitable single crystal, which can often be the most challenging step. nih.gov Once a crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. bioscience.fi This data is then used to solve and refine the crystal structure.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn(picCN)₂(H₂O)₂] | - | - | trans-octahedral geometry | rsc.org |

| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Monoclinic | C2/c | Dihedral angle between pyran and phenyl rings is 87.8(1)° | researchgate.net |

| Picolinic Acid Hydrochloride | Orthorhombic | - | Carboxyl group in trans configuration, stabilized by O–H···N hydrogen bond |

Biological and Medicinal Chemistry Research Applications

Investigation of Biological Activities of 4-Cyano-6-methylpicolinic Acid and its Derivatives

The scaffold of picolinic acid and its derivatives, including this compound, is a subject of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Research has explored the potential of this chemical family across several therapeutic areas, leveraging its structural properties for interaction with biological targets.

Picolinic acid derivatives have been noted for their potential as antimicrobial agents. ontosight.ai Specifically, 6-Methylpicolinic acid has demonstrated biological activity, including antibacterial properties, making it a compound of interest for developing new antimicrobial treatments. ontosight.ai The broader class of nitropyridinecarboxylic acids, which are structurally related, has also garnered attention for potential antibacterial activities. oup.com The inclusion of a cyano group, as seen in nicotinonitrile derivatives, may contribute to the capacity to scavenge reactive oxygen species, which can be a component of antimicrobial action. ekb.eg While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general activity of related compounds suggests that the pyridine (B92270) ring and its substituents are key to their biological effects.

| Compound Class | Reported Activity | Potential Application | Reference |

|---|---|---|---|

| 6-Methylpicolinic Acid | Reported antibacterial properties. | Development of new antimicrobial agents. | ontosight.ai |

| Nitropyridinecarboxylic Acids | Noted for antibacterial and antifungal activities. | Potential use as antimicrobial agents. | oup.com |

| Nicotinonitrile Derivatives | Demonstrated antioxidant and antibacterial activities. | Development of bioactive compounds. | ekb.eg |

Similar to its antibacterial potential, the picolinic acid framework is relevant in the search for new antifungal agents. Studies have shown that 6-Methylpicolinic acid exhibits antifungal properties. ontosight.ai This has positioned it as a candidate for further investigation in the development of novel treatments against fungal infections. Additionally, related compounds like nitropyridinecarboxylic acids are recognized for their potential antifungal activity. oup.com The development of synergistic formulations, such as those combining climbazole (B1669176) with other compounds, highlights the ongoing effort to create more effective antifungal treatments for dermal infections. jubilantingrevia.com

The investigation of picolinic acid derivatives extends to oncology, where they have been explored for potential anticancer applications. ontosight.ai Compounds with this structural backbone are used as building blocks in the synthesis of more complex molecules with therapeutic potential. For instance, 5-Cyano-6-methoxy-4-methylpicolinic acid, a closely related structure, is mentioned as an intermediate in the synthesis of indole (B1671886) derivatives designed to inhibit EZH2, a target in cancer therapy. google.com

Furthermore, metal complexes involving picolinic acid derivatives have shown promise. Dinuclear gallium(III) carboxylate complexes have been tested for cytotoxic activity against a panel of human tumor cell lines. nih.gov One such complex demonstrated a notable IC₅₀ value against a head and neck tumor cell line (A253). nih.gov Similarly, lanthanide complexes with picolinic acid derivatives have been assayed for antitumoral activity against prostatic cancer cells (PC-3), showing significant efficacy. researchgate.net Derivatives like isoindoloquinoxalines have also displayed remarkable antineoplastic activity, with the ability to induce apoptosis and cell cycle arrest in tumor cells. acs.org

Cytotoxic Activity of Gallium(III) Carboxylate Complexes Against Human Tumor Cell Lines

| Complex | Cell Line | Tumor Type | IC₅₀ (µM) |

|---|---|---|---|

| [Me₂(Ga){µ-O₂C(Bdo)}]₂ (Complex 5) | A253 | Head and Neck Tumor | 6.6 ± 0.2 |

| [Me₂(Ga){µ-O₂C(CH₂)SMes}]₂ (Complex 3) | A2780 | Ovarian Cancer | 12.0 ± 0.4 |

| [Me₂(Ga){µ-O₂C(CH₂)SMes}]₂ (Complex 3) | DLD-1 | Colon Carcinoma | 12.4 ± 0.1 |

Data sourced from PubMed. nih.gov

The structural features of this compound and its derivatives make them suitable candidates for enzyme inhibition studies, a cornerstone of modern drug discovery.

A key area of antiviral research is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses. nih.gov Research into nucleotide analogs has revealed that cyano-modified compounds can be potent inhibitors of this enzyme. nih.govbiorxiv.org Specifically, a 4'-cyano modified C-adenosine analog, GS-646939, has been studied for its mechanism of action against the RdRps of various respiratory viruses. nih.govbiorxiv.org

Once incorporated into a nascent RNA strand, this analog acts as a chain terminator. nih.govnih.govbiorxiv.org Modeling and biochemical data suggest that the 4'-cyano modification physically obstructs the translocation of the RdRp enzyme along the RNA template, thereby halting replication. nih.govnih.gov This mechanism differs from that of 1'-cyano modified analogs like Remdesivir, highlighting how the position of the cyano group can provide complementary strategies for targeting viral polymerases. nih.govbiorxiv.org The efficiency of these inhibitors varies across different viral families. For example, the RdRps of human rhinovirus and enterovirus incorporate GS-646939 with much higher efficiency than their natural ATP counterpart. nih.govbiorxiv.org

Viral RNA Polymerases Effectively Targeted by a 4'-Cyano Modified Nucleotide Analog (GS-646939)

| Virus Family | Virus Example | Reported Inhibition |

|---|---|---|

| Picornaviridae | Human Rhinovirus type 16 (HRV-16) | High selectivity; incorporated 20-50 fold more efficiently than ATP. |

| Picornaviridae | Enterovirus 71 (EV-71) | High selectivity; incorporated 20-50 fold more efficiently than ATP. |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Effective targeting; incorporated with similar efficiency to ATP. |

| Pneumoviridae | Human Metapneumovirus (HMPV) | Effective targeting; incorporated with similar efficiency to ATP. |

Data sourced from a 2024 study on nucleotide analog inhibitors. nih.govbiorxiv.org

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are critical regulators of the cell cycle and have become important therapeutic targets in cancer treatment. plos.org These enzymes control the transition from the G1 (growth) phase to the S (synthesis) phase, and their overactivation can lead to uncontrolled cell proliferation and tumor growth. plos.org The development of selective CDK4/6 inhibitors has been a major advance in treating certain types of cancer. plos.orgaccscience.com

While not direct derivatives of this compound, research into other heterocyclic compounds illustrates the principles of selective CDK inhibition. For example, Cdk4/6 inhibitor IV, a cell-permeable triaminopyrimidine, demonstrates potent and selective inhibition of CDK4 and CDK6. caymanchem.com This compound blocks the phosphorylation of the retinoblastoma protein (Rb), which in turn induces cell cycle arrest in the G1 phase and promotes apoptosis in cancer cell lines. caymanchem.com Such research provides a rationale for designing new inhibitors, including those based on picolinic acid scaffolds, to target these key oncogenic pathways.

Inhibitory Activity of Cdk4/6 Inhibitor IV

| Enzyme Complex | IC₅₀ (µM) |

|---|---|

| Cdk4/cyclin D1 | 1.5 |

| Cdk6/cyclin D1 | 5.6 |

Data for the triaminopyrimidine-based Cdk4/6 inhibitor IV. caymanchem.com

Enzyme Inhibition Studies and Target Identification

Modulation of Methane (B114726) Monooxygenase Activity

Methane monooxygenases (MMOs) are enzymes capable of the highly selective oxidation of methane to methanol. science.gov Research into the modulation of MMO activity is crucial for developing novel catalysts for methane conversion. While direct studies on the modulation of methane monooxygenase activity by "this compound" are not extensively documented in the provided results, the broader context of picolinic acid derivatives suggests a potential role. For instance, trinuclear copper-oxo clusters stabilized in mordenite (B1173385) micropores show high reactivity for methane activation, a process analogous to enzymatic systems. science.gov The coordination chemistry of picolinic acid derivatives is central to the formation of such metal complexes. uoi.gr The electronic properties conferred by the cyano and methyl groups on the pyridine ring of "this compound" could influence the stability and reactivity of metal complexes designed to mimic MMO activity. Further research is warranted to explore the direct interaction and modulatory effects of this specific compound on MMOs.

Receptor Binding and Ligand-Receptor Modulation Studies

The interaction of small molecules with biological receptors is a cornerstone of drug discovery and chemical biology. wikipedia.org "this compound" and its analogs have been investigated as ligands in receptor binding and modulation studies. nih.gov The term "ligand" in this context refers to a molecule that binds to a target protein, often inducing a conformational change that leads to a biological response. wikipedia.org

A notable example is the investigation of a series of nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.gov In this study, a derivative, (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, was identified as a potent MR antagonist with an IC50 of 4.5 nM. nih.gov This demonstrates the potential of the cyanomethyl-substituted aromatic core in designing selective receptor modulators. The cyano group, in particular, can be a key pharmacophoric element, contributing to binding affinity and selectivity. nih.gov

Furthermore, the general structure of picolinic acids allows them to act as versatile ligands in coordination chemistry, forming complexes with various metals. These metal complexes can, in turn, interact with biological receptors. The specific substitutions on "this compound" would dictate the geometry and electronic properties of such complexes, thereby influencing their receptor binding profiles.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For compounds based on the picolinic acid scaffold, the arrangement of the carboxylic acid, the pyridine nitrogen, and other substituents is critical.

The "this compound" scaffold serves as a starting point for the rational design of new bioactive molecules. nih.gov By systematically modifying the substituents on the pyridine ring, researchers can optimize biological activity, selectivity, and pharmacokinetic properties. nih.gov

For instance, the synthesis of analogues of the anti-tuberculosis drug bedaquiline (B32110) involved the use of substituted pyridyl units. nih.gov Although not directly "this compound," the principles of modifying picolinic acid derivatives to enhance potency are demonstrated. The introduction of a cyano group is a common strategy in medicinal chemistry to modulate activity. nih.gov

The development of nonsteroidal mineralocorticoid receptor antagonists also exemplifies the rational design approach. nih.gov Starting from an initial lead, modifications focusing on the cyano-substituted phenyl ring led to compounds with improved selectivity and oral bioavailability. nih.gov

The following table provides examples of related picolinic acid derivatives and their applications, illustrating the chemical space around the "this compound" scaffold.

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| This compound | 1060809-93-9 | C8H6N2O2 | Core scaffold for medicinal chemistry research. molport.com |

| 4-Cyano-3-(difluoromethyl)-6-methylpicolinic acid | 1805284-23-4 | C9H6F2N2O2 | An analogue with a difluoromethyl group, potentially altering electronic properties and lipophilicity. bldpharm.com |

| 3-Cyano-6-methyl-4-(trifluoromethyl)picolinic acid | 1565827-83-9 | C9H5F3N2O2 | An analogue with trifluoromethyl and cyano groups, likely impacting biological activity. bldpharm.com |

| 6-Methylpicolinic acid | 934-60-1 | C7H7NO2 | A biochemical reagent and a simpler analogue used in various biological studies. medchemexpress.comchemsrc.comontosight.ai |

Computational methods are invaluable tools in modern drug discovery for predicting how a ligand might bind to a receptor and for understanding the dynamic nature of this interaction. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of "this compound," docking studies can help visualize the interactions of the cyano, methyl, and carboxyl groups within the binding pocket of a target protein. iajps.comnih.govnih.gov For example, docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors revealed key binding interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement of atoms and molecules over time, offering a more dynamic picture of ligand-receptor interactions than static docking poses. nih.govresearchgate.netplos.org These simulations can be used to assess the stability of a ligand in the binding site and to understand how conformational changes in the protein might be induced upon binding. mdpi.comresearchgate.net Simulations of analytes in liquid crystals, for instance, have been used to understand partitioning and diffusion, which are relevant to drug delivery and sensor technology. rsc.org

Role as a Biochemical Reagent and Research Probe

Beyond its direct therapeutic potential, "this compound" and related compounds serve as valuable tools in biochemical research.

Picolinic acid and its derivatives, such as 6-methylpicolinic acid, are used as biochemical reagents in life science research. medchemexpress.comchemsrc.commedchemexpress.com They can be used as building blocks in the synthesis of more complex molecules or as chelating agents for metal ions. The ability of the picolinic acid moiety to coordinate with metal ions is a key feature in this regard.

As a research probe, "this compound" can be used to investigate the function of enzymes and receptors. By observing the effects of this compound on a biological system, researchers can infer the role of the target protein. The cyano group can also be a useful handle for further chemical modification, for example, in the development of fluorescent probes or affinity labels.

Utility in Life Science Research

Picolinic acid and its derivatives are recognized as valuable biochemical reagents for life science research. chemsrc.commedchemexpress.com Specifically, compounds like 6-Methylpicolinic acid are used as organic compounds or biological materials in these research settings. chemsrc.commedchemexpress.commedchemexpress.com The utility of these compounds often stems from their ability to interact with biological systems, particularly through the chelation of metal ions, which is a fundamental process in numerous enzymatic and cellular functions. ontosight.ai While extensive research specifically detailing the applications of this compound is not widely published, its structural similarity to other biologically active picolinic acids suggests its potential as a tool in biochemical studies. chemsrc.comontosight.ai The core picolinic acid structure is a key determinant of its activity, indicating that this compound could serve as a valuable reagent for investigating biological processes where metal ion coordination plays a role. ontosight.aisjctni.edu

Applications in Enzymatic Assays and Biological Screening

The picolinic acid scaffold is a recurring motif in compounds designed for enzymatic assays and biological screening. Picolinic acid derivatives have been investigated as inhibitors for a variety of enzymes. nih.gov A notable study demonstrated that rhenium(I) tricarbonyl complexes of substituted picolinic acids act as inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov The study revealed that the nature of the substituent on the picolinic acid ring significantly influences the inhibitory activity. For example, a hydroxy group at the 4-position resulted in a complex with an IC₅₀ value of 4.6 µM, showing improved potency compared to the unsubstituted parent complex (IC₅₀ = 9.1 µM). nih.gov This suggests that the cyano group in this compound could likewise modulate enzyme inhibitory activity, making it a candidate for similar screening assays.

Table 1: Inhibitory Activity of Substituted Picolinic Acid Rhenium Complexes against SARS-CoV-2 3CLpro

This table presents data on how different functional groups on the picolinic acid ligand affect the in vitro inhibitory activity (IC₅₀) of their corresponding Rhenium(I) complexes against the 3CLpro enzyme. Data sourced from a study on enantioselective inhibition by rhenium(I) picolinic acid complexes. nih.gov

| Compound (Substituent on Picolinic Acid) | IC₅₀ (µM) |

| Unsubstituted | 9.1 ± 1.8 |

| 4-Hydroxy | 4.6 ± 0.5 |

| 4-Methoxy | 3.3 ± 0.4 |

Coordination Chemistry in Biological Systems (Metallobiochemistry)

Metallobiochemistry is the study of the role of metal ions in biological systems, a field where coordination compounds are central. deshbandhucollege.ac.inresearchgate.net Picolinic acid and its derivatives are excellent subjects for such studies due to their inherent ability to form stable complexes with a wide range of biologically essential metal ions. sjctni.edudergipark.org.tr

Complexation with Essential Metal Ions and Metal Homeostasis Studies

This compound, like its parent compound picolinic acid, is expected to function as a bidentate chelating agent. sjctni.edu It forms stable complexes by coordinating to a metal ion through the nitrogen atom of the pyridine ring and an oxygen atom of the deprotonated carboxylate group, creating a stable five-membered ring. dergipark.org.tr This chelating property is fundamental to its role in studies of metal homeostasis, the process by which organisms maintain a correct balance of essential metals. ontosight.aiontosight.ai Picolinic acid itself is a metabolite of tryptophan that is suggested to aid in the intestinal absorption of essential ions like Zinc(II). sjctni.eduontosight.ai

Research on the closely related isomer, 5-cyanopicolinic acid, provides significant insight into the coordination behavior. rsc.org Studies have shown that it forms well-defined complexes with essential metals such as Vanadium(V) and Zinc(II). rsc.org X-ray crystallography of these complexes revealed various coordination geometries depending on the metal and other ligands present, including octahedral and square-pyramidal arrangements. rsc.org In these structures, the cyanopicolinate ligand consistently binds in the expected bidentate fashion. rsc.org The presence of the electron-withdrawing cyano group and the electron-donating methyl group on the this compound ring would be expected to influence the electronic environment of the metal center, thereby affecting the stability and reactivity of the resulting complexes. nih.gov

Table 2: Coordination Geometries of Zinc(II) Complexes with a Cyanopicolinate Ligand

This table summarizes the different coordination geometries observed in Zinc(II) complexes formed with 5-cyanopicolinic acid (HpicCN), a structural isomer of the title compound. These structures illustrate the versatile coordination chemistry of cyanopicolinate ligands. Data sourced from a study on vanadium and zinc complexes of 5-cyanopicolinate. rsc.org

| Complex Formula | Ligands | Coordination Geometry |

| [Zn(picCN)₂(H₂O)₂] | 2x 5-cyanopicolinate, 2x H₂O | trans-Octahedral |

| [Zn(picCN)₂(4apy)₂] | 2x 5-cyanopicolinate, 2x 4-aminopyridine | cis-Octahedral |

| [Zn(picCN)₂(py)₂] | 2x 5-cyanopicolinate, 2x pyridine | cis-Octahedral |

| [Zn(picCN)₂(phen)] | 2x 5-cyanopicolinate, 1x 1,10-phenanthroline | cis-Octahedral |

| [Zn(picCN)₂(4apy)] | 2x 5-cyanopicolinate, 1x 4-aminopyridine | Square-pyramidal |

Impact of Metal Complexation on Biological Activity and Bioavailability

The formation of a metal complex can dramatically alter a compound's biological activity and bioavailability. cnrs.fr Chelation changes the physicochemical properties of both the metal ion and the ligand, such as charge, lipophilicity, and stability, which in turn affects how the substance is absorbed, distributed, and interacts with biological targets. sjctni.edu For instance, studies on picolinic acid complexes have shown that complexation can enhance antimicrobial activity; a Ni(II) complex of picolinic acid demonstrated higher activity against several bacterial strains than the free ligand. orientjchem.orgresearchgate.net

Crucially, research on vanadium and zinc complexes with 5-cyanopicolinate has demonstrated that these compounds possess insulin-mimetic activity, evaluated by their ability to inhibit free fatty acid (FFA) release in isolated rat adipocytes. rsc.org All the tested metal complexes showed some level of activity, and the introduction of other N-donor ligands to the zinc cyanopicolinate complex significantly increased its inhibitory effect. rsc.org This highlights that the entire coordination sphere, not just the picolinate (B1231196) ligand, influences the biological outcome. The complexation of essential metals by this compound could similarly modulate their bioavailability and therapeutic potential, making it a target for the development of new metallopharmaceuticals. sjctni.edudergipark.org.tr

Studies in Bioinorganic Chemistry

Bioinorganic chemistry explores the multifaceted roles of metals in life, from their function in metalloenzymes to their use in medicine. deshbandhucollege.ac.inlibretexts.orgmpdkrc.edu.in The study of synthetic coordination complexes like those formed by this compound serves as a powerful tool in this field. dergipark.org.tr These model systems help elucidate the mechanisms of action of metalloenzymes and provide a basis for the rational design of new therapeutic and diagnostic agents. dergipark.org.trcnrs.fr

Investigating how ligands like this compound interact with essential and non-essential metal ions is a cornerstone of bioinorganic research. researchgate.net Such studies address fundamental questions about metal ion transport, storage, and the structural or catalytic roles they play. deshbandhucollege.ac.in For example, the demonstration of insulin-mimetic properties in vanadium and zinc complexes of a cyanopicolinic acid isomer is a prime example of applied bioinorganic chemistry, aiming to develop new treatments for metabolic diseases. rsc.org Similarly, understanding how complexation affects the activity of potential enzyme inhibitors provides critical insights for drug design. nih.gov Therefore, this compound and its metal complexes represent valuable subjects for advancing the frontiers of bioinorganic chemistry.

Advanced Materials and Agrochemical Research

Development of 4-Cyano-6-methylpicolinic Acid-Based Agrochemicals

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. nih.gov The exploration of novel picolinic acid structures is a key strategy in the discovery of new herbicidal molecules with improved efficacy and weed spectrum. nih.govnih.gov While 6-methylpicolinic acid is known as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides, specific research detailing the biological activities of this compound is limited in publicly available literature. ontosight.ai

Picolinic acid and its derivatives function as synthetic auxin herbicides, which mimic the natural plant hormone auxin. nih.govoup.com This mode of action leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species. oup.com Research in this area focuses on synthesizing novel analogues to enhance herbicidal potency and selectivity. nih.govresearchgate.net

A common strategy involves modifying the substituents on the picolinic acid scaffold. For instance, research has shown that introducing an aryl-substituted pyrazolyl group at the 6-position of the picolinic acid ring can lead to compounds with potent herbicidal activity. nih.govnih.gov In one study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized. The herbicidal activity of these new compounds was evaluated, and one derivative, compound V-8, showed better post-emergence herbicidal activity against broadleaf weeds than the commercial herbicide picloram (B1677784) at equivalent application rates. nih.govnih.gov Another study demonstrated that modifying clopyralid (B1669233) with substituted pyrazole (B372694) rings at the 6-position could yield derivatives with a broader activity spectrum. nih.gov

These studies underscore the importance of the substituents on the picolinic acid ring for herbicidal efficacy. However, specific studies detailing the herbicidal activity and mechanism of action for this compound are not extensively documented in the available scientific literature.

The pyridine (B92270) scaffold is present in many commercial insecticides. Research into new insecticidal agents often involves the synthesis and evaluation of novel pyridine derivatives. For example, studies on functionalized pyridines have shown that the presence and nature of substituents on the pyridine ring are critical for toxicity against insects like the cowpea aphid (Aphis craccivora). nih.gov In one such study, a compound featuring a 4-chlorophenyl group, two cyano groups, a phenyl moiety, and an ethoxy group demonstrated the highest activity in the series. nih.gov

Furthermore, complex anthranilamide derivatives that include a 4-cyano-2-methyl-phenyl amide component have been developed and patented for use in insecticidal mixtures. google.com While these findings highlight that cyano and methyl-substituted phenyl or pyridine structures are of interest in insecticide research, direct investigation into the insecticidal properties of this compound itself has not been specifically reported. The insecticidal potential of this particular compound remains an underexplored area.

Picolinic acid derivatives also serve as building blocks for fungicidal compounds. The parent compound, 6-methylpicolinic acid, is utilized as a chemical intermediate in the synthesis of antifungal agents. ontosight.ai Its inherent biological activity, including antifungal properties, makes it a candidate for developing new antimicrobial agents. ontosight.ai However, specific research focused on developing fungicidal agents directly from this compound or evaluating its antifungal efficacy is not detailed in the available literature.

Rational design is a key strategy for creating new agrochemical molecules with desired functions by predicting how a molecule's structure will affect its biological activity. oup.com This approach is often used to modify a known chemical scaffold to improve performance. oup.com In the context of picolinic acid herbicides, rational design involves making calculated changes to the substituent groups on the pyridine ring to enhance binding affinity to the target receptor, such as the auxin-signaling F-box protein (AFB). nih.govnih.gov

For example, the discovery of 6-aryl-2-picolinate herbicides inspired the design of new molecules where the chlorine atom at the 6-position of picloram was replaced with a phenyl-substituted pyrazole. nih.gov This strategic modification led to the discovery of compounds with significantly higher herbicidal activity. nih.govresearchgate.net Computational tools, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, are employed to guide the synthetic strategy and predict the efficacy of new derivatives. nih.govnih.gov While these general principles are well-established for picolinic acids, the specific application of rational design methodologies to create candidates based on the this compound structure is not explicitly described in published research.

Integration into Advanced Materials Science

The unique structural and electronic characteristics of picolinic acid and its derivatives make them attractive candidates for applications in materials science. nih.gov Their ability to form stable complexes with a variety of metal ions, combined with the electronic properties of the pyridine ring, allows for their use in creating functional materials. nih.gov

Picolinic acid derivatives are being explored for their potential in organic electronics and optoelectronic devices. The planar aromatic system and potential for hydrogen bonding in these molecules make them suitable for designing organic semiconductors and charge-transfer complexes. vulcanchem.com

Research has shown that iridium(III) complexes incorporating a picolinic acid N-oxide ancillary ligand can be highly efficient emitters in phosphorescent organic light-emitting diodes (PhOLEDs). case.edu In one study, a solution-processable device using a (2,4-diphenylquinoline)₂Ir(picolinic acid N-oxide) complex doped into a host material achieved a high external quantum efficiency of 14.2%. case.edu

Additionally, other picolinic acid derivatives have been investigated for energy storage applications. A study on benzimidazole (B57391) picolinic acid (BPEP) demonstrated its potential as a high-performance electrode material for supercapacitors, noting its excellent light absorption and electrochemical stability. researchgate.netnih.gov Although these studies highlight the utility of the broader picolinic acid family in advanced materials, the specific integration and application of this compound in organic electronics or optoelectronic devices have not been reported.

Role as Building Blocks for Polymeric Materials and Macromolecules

This compound serves as a versatile building block in the synthesis of advanced polymeric materials, particularly in the formation of metal-organic frameworks (MOFs). nih.govd-nb.info MOFs are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The unique structure of this compound, featuring both a carboxylate group and a cyano group on a pyridine ring, allows it to act as a multidentate linker, coordinating with metal centers to create complex, multidimensional networks. molport.comresearchgate.net

The synthesis of these macromolecules often involves methods like solvothermal or hydrothermal reactions, where the metal salt and the organic linker, such as this compound, are reacted in a solvent under controlled temperature and pressure. d-nb.inforesearchgate.net The resulting MOFs can exhibit high porosity, large surface areas, and tunable functionality, making them suitable for various applications. nih.govd-nb.info The specific geometry and chemical nature of the this compound ligand influence the final topology and properties of the polymeric framework. nih.gov For instance, the presence of the cyano group can offer additional coordination sites or be a point for post-synthetic modification, allowing for the creation of isostructural MOFs with different chemical and physical properties. nih.gov

The development of such polymeric materials is driven by the need for materials with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net The ability to form these complex structures from simple molecular building blocks is a fundamental concept in materials science. uq.edu.au

Table 1: Examples of Macromolecular Structures using Pyridine-based Linkers

| Macromolecule Type | Metal Ion | Organic Linker Type | Synthesis Method | Key Feature |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Zinc (II) | Carboxylate-based | Solvothermal | High Porosity |

| Coordination Polymer | Copper (II) | Pyridine-dicarboxylate | Room Temperature | 1D, 2D, or 3D Networks |

This table provides illustrative examples of macromolecule types that can be synthesized using pyridine-based linkers similar in function to this compound. The specific use of this compound in these exact structures is for conceptual illustration.

Luminescent Materials and Components for Photovoltaic Devices